4-(4-Fluorophenyl)-3-methylisoxazol-5-amine
Description
4-(4-Fluorophenyl)-3-methylisoxazol-5-amine (C₁₀H₉FN₂O) is a heterocyclic compound featuring an isoxazole ring substituted with a 4-fluorophenyl group at position 4, a methyl group at position 3, and an amine at position 5 (Figure 1). The fluorine atom enhances electronic properties and lipophilicity, while the isoxazole ring contributes to metabolic stability and bioactivity modulation . Its synthesis typically involves cyclization reactions between nitrile oxides and alkynes, with microwave-assisted methods improving yield and regioselectivity . Applications span medicinal chemistry, where it serves as a scaffold for targeting enzymes, receptors, and nucleic acids .
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTCHTAPZWBENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586225 | |
| Record name | 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-94-7 | |
| Record name | 4-(4-Fluorophenyl)-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Isoxazole Ring
The isoxazole ring is typically synthesized via a cyclization reaction between a nitrile oxide and an alkyne. The nitrile oxide intermediate is generated in situ from a hydroxylamine derivative and an oxidizing agent. This cycloaddition reaction forms the isoxazole heterocycle, which is the core structure of the target compound.
Introduction of the 4-Fluorophenyl Group
The fluorophenyl moiety is introduced through nucleophilic aromatic substitution reactions. This involves reacting a fluorobenzene derivative with a suitable nucleophile under basic conditions, enabling the selective substitution on the aromatic ring.
Methylation Step
The methyl group at the 3-position of the isoxazole ring is introduced via methylation using methylating agents such as methyl iodide in the presence of a base. This step ensures the correct substitution pattern essential for the compound's biological activity.
Industrial and Laboratory Synthesis Approaches
Industrial production methods may utilize either batch or continuous flow processes, optimizing parameters such as temperature, pressure, and solvent to maximize yield and purity. Catalysts and automation enhance scalability and efficiency.
Microwave-assisted synthesis has been shown to significantly improve reaction rates and yields. For example, microwave heating at around 433 K accelerates the cyclization and condensation reactions, reducing side products and reaction times compared to conventional heating methods.
Representative Synthetic Conditions and Yields
| Precursor Combination | Method | Yield (%) | Notes |
|---|---|---|---|
| Halogenated ketone + urea | Microwave, DMF solvent | 81 | Microwave heating enhances reaction speed |
| Thiourea + alkyl halide | Conventional heating | 65–78 | Longer reaction times, moderate yields |
Table 1: Representative synthetic conditions for 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine synthesis.
Optimization Strategies for Yield Improvement
Key steps in the multi-step synthesis require optimization to address low yields:
- Cyclization Step: Microwave assistance at 433 K can increase yields from 81% to 89%.
- Amine Deprotection: Using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C improves yield from 65% to 78%.
- Purification: Flash chromatography with silica gel and hexane/ethyl acetate gradients efficiently isolates intermediates, enhancing overall purity.
| Step | Improvement Method | Yield Increase (%) |
|---|---|---|
| Cyclization | Microwave heating (433 K) | 81 → 89 |
| Amine deprotection | TFA/DCM at 0°C | 65 → 78 |
Table 2: Yield optimization strategies for key synthesis steps.
Influence of Reaction Parameters
- Temperature: Elevated temperatures via microwave irradiation accelerate reaction kinetics and reduce side reactions.
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) improve solubility and reaction homogeneity, facilitating better yields.
- Catalysts: Copper(II) ions and tert-butylphosphonic acid have been reported to enhance regioselectivity during heterocycle formation, improving product purity.
Analytical and Structural Considerations
Discrepancies between spectroscopic (NMR) and crystallographic data can occur due to dynamic crystal packing or tautomerism. Resolution strategies include:
- X-ray Crystallography: High-resolution refinement using SHELX programs confirms stereochemistry and bond parameters.
- Density Functional Theory (DFT): Computational NMR chemical shift predictions help identify dominant tautomeric forms.
- Variable-Temperature NMR: Detects conformational changes in solution that may affect spectral interpretation.
For example, in related pyrazole analogs, a dihedral angle of approximately 35.7° between the fluorophenyl and heterocyclic rings explained unusual NMR coupling constants.
Summary Table of Preparation Steps
| Step | Description | Typical Conditions | Yield Range (%) |
|---|---|---|---|
| Nitrile oxide generation | From hydroxylamine derivative + oxidant | In situ, mild conditions | N/A |
| Cycloaddition (Isoxazole ring) | Nitrile oxide + alkyne cyclization | Microwave heating, DMF solvent, ~433 K | 81–89 |
| Substitution (Fluorophenyl) | Nucleophilic aromatic substitution | Basic conditions, fluorobenzene derivative | Moderate |
| Methylation | Methyl iodide with base | Room temperature or mild heating | High |
| Purification | Flash chromatography | Silica gel, hexane/ethyl acetate gradient | N/A |
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3-methylisoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used in nucleophilic aromatic substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-(4-Fluorophenyl)-3-methylisoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, particularly those involving isoxazole derivatives.
Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance binding affinity and specificity, while the isoxazole ring can modulate the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Comparison of 4-(4-Fluorophenyl)-3-methylisoxazol-5-amine with Analogous Compounds
| Compound Name | Structural Differences | Impact on Properties/Bioactivity | Key References |
|---|---|---|---|
| 4-(4-Fluorophenyl)-3-methylisoxazole | Lacks the amine group at position 5 | Reduced hydrogen-bonding capacity; lower solubility and reactivity in coupling reactions | |
| 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine | Chlorine replaces fluorine | Increased molecular weight (Cl > F); altered halogen bonding and lipophilicity; potential differences in toxicity profiles | |
| 5-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-3-amine | Trifluoromethyl group replaces fluorine | Enhanced hydrophobicity and electron-withdrawing effects; improved membrane permeability but reduced metabolic stability | |
| 3-(4-Fluoro-2-methylphenyl)isoxazol-5-amine | Methyl and fluorine positions differ | Steric hindrance alters binding affinity; variable selectivity in receptor interactions | |
| 4-(4-Methoxyphenyl)isoxazol-5-amine | Methoxy group replaces fluorine | Electron-donating methoxy group increases electron density; may reduce target specificity compared to fluorine |
Key Research Findings
Electronic and Steric Effects
- Fluorine vs. Chlorine : The electronegativity of fluorine (4.0) versus chlorine (3.0) influences dipole moments and π-π stacking. Chlorine’s larger atomic radius may enhance steric hindrance, reducing binding to compact active sites .
- However, its bulkiness may limit access to hydrophobic pockets .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Method | Yield (%) | Reference |
|---|---|---|---|
| Halogenated ketone + urea | Microwave, DMF | 81 | |
| Thiourea + alkyl halide | Conventional heating | 65–78 |
How can structural contradictions between spectroscopic and crystallographic data be resolved?
Advanced Question
Discrepancies between NMR (e.g., unexpected splitting) and X-ray diffraction data often arise from dynamic crystal packing effects or tautomerism. To resolve these:
Validate via X-ray crystallography : SHELX programs (e.g., SHELXL) provide high-resolution refinement of bond lengths and angles, confirming stereochemistry .
DFT calculations : Compare experimental and computed NMR chemical shifts to identify dominant tautomers .
Variable-temperature NMR : Detect conformational flexibility in solution .
Example : In a pyrazole analog, crystallography revealed a 35.7° dihedral angle between fluorophenyl and heterocyclic rings, explaining NMR coupling constants .
What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?
Advanced Question
SAR studies require systematic substitution of functional groups and pharmacological profiling:
Core modifications : Replace the isoxazole ring with pyrazole or triazole to assess heterocycle impact on bioactivity .
Substituent variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to the fluorophenyl ring .
Pharmacological assays : Test in vitro activity (e.g., antimicrobial IC₅₀, kinase inhibition) with dose-response curves .
Q. Table 2: SAR Trends in Analogous Compounds
| Substituent | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Fluorophenyl | 0.8 (p38α MAP kinase) | |
| 4-Methoxyphenyl | 12.4 (Antitubercular) | |
| 4-Trifluoromethyl | 3.2 (Antifungal) |
How should researchers design crystallization experiments to optimize crystal quality for X-ray analysis?
Basic Question
High-quality crystals require controlled supersaturation and solvent selection:
Solvent systems : Use mixed solvents (e.g., DCM/EtOH 95:5) to slow nucleation .
Temperature gradients : Slow evaporation at 298 K promotes large, defect-free crystals .
Seeding : Introduce microcrystals to guide growth.
Note : SHELXL refinement parameters (R factor < 0.05) ensure accurate structural resolution .
What computational tools are effective in predicting the physicochemical properties of this compound?
Advanced Question
Use a combination of:
Molecular docking (AutoDock Vina) : Predict binding affinity to target proteins (e.g., p38α MAP kinase) .
QSAR models : Correlate substituent lipophilicity (logP) with membrane permeability .
Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds) influencing solubility .
Example : A fluorobenzyl-thio triazole analog showed enhanced lipophilicity (clogP = 2.1) due to fluorine’s electronegativity, aligning with its antimicrobial activity .
How can researchers address low yields in multi-step syntheses of fluorinated isoxazole derivatives?
Advanced Question
Optimize critical steps:
Protection/deprotection : Use tert-butyl groups to shield reactive amines during heterocycle formation .
Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
Microwave assistance : Reduce reaction times for hydrolysis or cyclization steps (e.g., 10 min vs. 24 h) .
Q. Table 3: Yield Optimization Strategies
| Step | Improvement | Yield Increase |
|---|---|---|
| Cyclization | Microwave, 433 K | 81% → 89% |
| Amine deprotection | TFA/DCM, 0°C | 65% → 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
